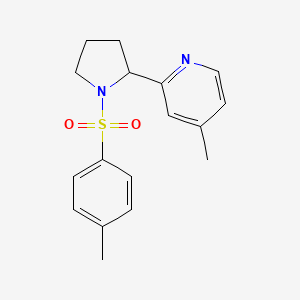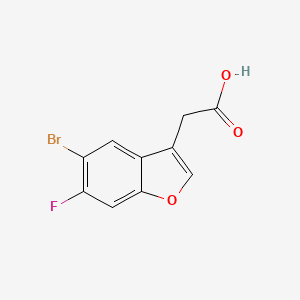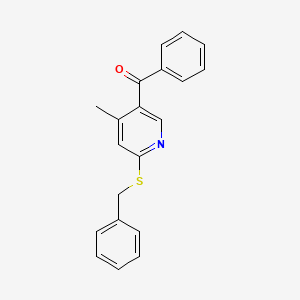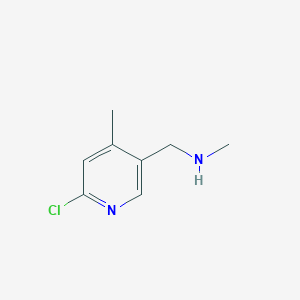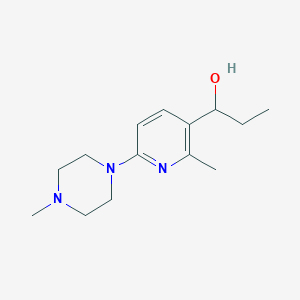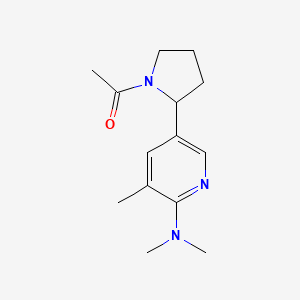![molecular formula C14H14FN3O2 B11797985 6-Ethyl-2-(3-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11797985.png)
6-Ethyl-2-(3-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-乙基-2-(3-氟苯基)-2,3-二氢-1H-咪唑并[1,2-b]吡唑-7-羧酸是一种复杂的有机化合物,属于咪唑并[1,2-b]吡唑类。该化合物以其独特的结构为特征,包括乙基、氟苯基和羧酸部分。
准备方法
合成路线和反应条件
6-乙基-2-(3-氟苯基)-2,3-二氢-1H-咪唑并[1,2-b]吡唑-7-羧酸的合成通常涉及多个步骤,从容易获得的起始原料开始。一种常见的合成路线包括以下步骤:
咪唑并[1,2-b]吡唑核的形成: 此步骤涉及在酸性或碱性条件下对适当的前体进行环化,形成咪唑并[1,2-b]吡唑核。
乙基的引入: 乙基可以通过在碱的存在下使用乙基卤代物进行烷基化反应引入。
氟苯基取代: 氟苯基通过亲核芳香取代反应引入,其中氟化芳香族化合物与合适的亲核试剂反应。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线以提高产率和纯度。这包括使用先进的催化剂、高通量筛选反应条件和连续流动化学技术,以有效地放大生产过程。
化学反应分析
反应类型
6-乙基-2-(3-氟苯基)-2,3-二氢-1H-咪唑并[1,2-b]吡唑-7-羧酸经历各种类型的化学反应,包括:
氧化: 该化合物可以发生氧化反应,特别是在乙基上,导致形成醛或羧酸。
还原: 还原反应可以针对羧酸基团,将其转化为醇或醛。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 常用还原剂包括氢化锂铝 (LiAlH4) 和硼氢化钠 (NaBH4)。
取代: 在碱性条件下,胺、硫醇和烷氧基等亲核试剂可用于实现取代反应。
主要形成的产物
氧化: 形成醛或羧酸。
还原: 形成醇或醛。
取代: 根据所用亲核试剂的不同,形成各种取代衍生物。
科学研究应用
6-乙基-2-(3-氟苯基)-2,3-二氢-1H-咪唑并[1,2-b]吡唑-7-羧酸在科学研究中具有广泛的应用:
化学: 用作合成更复杂分子的构建块,以及配位化学中的配体。
生物学: 研究其作为具有抗菌、抗病毒和抗癌特性的生物活性化合物的潜力。
医学: 探索其潜在的治疗应用,包括作为抗炎和镇痛剂。
工业: 用于开发新材料,以及作为合成特种化学品的先驱。
作用机理
6-乙基-2-(3-氟苯基)-2,3-二氢-1H-咪唑并[1,2-b]吡唑-7-羧酸的作用机理涉及其与特定分子靶标和途径的相互作用。该化合物可能通过以下方式发挥其作用:
与酶结合: 抑制或激活参与代谢途径的特定酶。
与受体相互作用: 调节细胞表面受体的活性,导致细胞信号传导发生变化。
改变基因表达: 影响参与各种生物过程的基因表达。
作用机制
The mechanism of action of 6-Ethyl-2-(3-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
相似化合物的比较
6-乙基-2-(3-氟苯基)-2,3-二氢-1H-咪唑并[1,2-b]吡唑-7-羧酸可以与其他类似化合物进行比较,例如:
咪唑并[1,2-b]吡唑类: 咪唑并[1,2-b]吡唑核上具有不同取代基的化合物,可能表现出不同的生物活性。
氟苯基衍生物: 氟苯基环上连接有不同官能团的化合物,影响它们的化学反应性和生物学特性。
羧酸衍生物: 羧酸基团上具有不同取代基的化合物,影响它们的溶解度和药代动力学特性。
6-乙基-2-(3-氟苯基)-2,3-二氢-1H-咪唑并[1,2-b]吡唑-7-羧酸的独特性在于其官能团的特定组合,赋予其独特的化学反应性和在科学研究中的多种应用潜力。
属性
分子式 |
C14H14FN3O2 |
|---|---|
分子量 |
275.28 g/mol |
IUPAC 名称 |
6-ethyl-2-(3-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid |
InChI |
InChI=1S/C14H14FN3O2/c1-2-10-12(14(19)20)13-16-11(7-18(13)17-10)8-4-3-5-9(15)6-8/h3-6,11,16H,2,7H2,1H3,(H,19,20) |
InChI 键 |
DMAJZORHQLDCFD-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NN2CC(NC2=C1C(=O)O)C3=CC(=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(5-Bromobenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B11797907.png)
![3-(1H-Pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11797915.png)
![3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B11797919.png)

